molecular formula C17H17N3O3 B2929968 2,5-Dimethyl-N-{2-[(3-methyl-1,2,4-oxadiazol-5-YL)methyl]phenyl}furan-3-carboxamide CAS No. 1448121-82-1

2,5-Dimethyl-N-{2-[(3-methyl-1,2,4-oxadiazol-5-YL)methyl]phenyl}furan-3-carboxamide

Cat. No.: B2929968
CAS No.: 1448121-82-1
M. Wt: 311.341
InChI Key: CQINJNVPTHOJJV-UHFFFAOYSA-N
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Description

2,5-Dimethyl-N-{2-[(3-methyl-1,2,4-oxadiazol-5-YL)methyl]phenyl}furan-3-carboxamide is a complex organic compound that features a furan ring, a carboxamide group, and an oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-N-{2-[(3-methyl-1,2,4-oxadiazol-5-YL)methyl]phenyl}furan-3-carboxamide typically involves multiple steps. One common method starts with the preparation of the furan ring, followed by the introduction of the carboxamide group. The oxadiazole moiety is then synthesized separately and attached to the furan ring through a series of coupling reactions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction conditions and can significantly increase the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-N-{2-[(3-methyl-1,2,4-oxadiazol-5-YL)methyl]phenyl}furan-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

2,5-Dimethyl-N-{2-[(3-methyl-1,2,4-oxadiazol-5-YL)methyl]phenyl}furan-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-N-{2-[(3-methyl-1,2,4-oxadiazol-5-YL)methyl]phenyl}furan-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may modulate signaling pathways related to cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other furan derivatives and oxadiazole-containing molecules, such as:

Uniqueness

What sets 2,5-Dimethyl-N-{2-[(3-methyl-1,2,4-oxadiazol-5-YL)methyl]phenyl}furan-3-carboxamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2,5-dimethyl-N-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3/c1-10-8-14(11(2)22-10)17(21)19-15-7-5-4-6-13(15)9-16-18-12(3)20-23-16/h4-8H,9H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQINJNVPTHOJJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NC2=CC=CC=C2CC3=NC(=NO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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